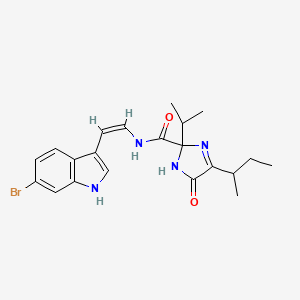
Kottamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kottamide B, also known as this compound, is a useful research compound. Its molecular formula is C21H25BrN4O2 and its molecular weight is 445.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Applications
1. Antimicrobial Activity
Kottamide B has shown promising antimicrobial properties, particularly against pathogenic bacteria. Studies indicate that it exhibits inhibitory effects on biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound's ability to disrupt quorum sensing mechanisms in bacteria makes it a candidate for developing new antimicrobial therapies .
2. Anticancer Potential
Recent research suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of apoptotic pathways. Further investigations are needed to elucidate its efficacy against various cancer cell lines .
3. Antioxidant Activity
The antioxidant properties of this compound have been explored, with findings suggesting that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various chemical methods, including total synthesis strategies that allow for the production of analogs with enhanced biological activity. Research has focused on modifying its structure to improve its pharmacological properties while maintaining its core functional characteristics .
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Total Synthesis | 15-20 | Involves multiple steps; yields can vary based on reaction conditions. |
| Semi-synthesis | 30-40 | Derivatives synthesized from natural sources show improved activity. |
Case Studies
Case Study 1: Antimicrobial Efficacy Against Pseudomonas aeruginosa
In a study assessing the biofilm inhibitory activity of this compound, researchers found that the compound effectively reduced biofilm formation by disrupting bacterial communication pathways. The study highlighted this compound's potential as a lead compound for developing new treatments against drug-resistant bacterial infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed significant apoptosis induction at low micromolar concentrations. The study provided insights into the molecular mechanisms involved, suggesting that this compound may activate caspase pathways leading to programmed cell death .
Propiedades
Fórmula molecular |
C21H25BrN4O2 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
N-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-10-15(22)6-7-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |
Clave InChI |
BYSHQQIXWYAENH-HJWRWDBZSA-N |
SMILES isomérico |
CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=CC(=C3)Br |
SMILES canónico |
CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=CC(=C3)Br |
Sinónimos |
kottamide B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















